

# GR231118: A Technical Guide to a Potent Neuropeptide Y Y4 Receptor Agonist

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: GR231118

Cat. No.: B549500

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## Abstract

**GR231118**, also known as 1229U91, is a synthetic peptide analog of the C-terminus of neuropeptide Y (NPY). It is a notable pharmacological tool due to its dual activity as a potent and selective agonist for the neuropeptide Y Y4 receptor (Y4R) and a high-affinity antagonist for the Y1 receptor (Y1R).<sup>[1][2]</sup> This technical guide provides a comprehensive overview of **GR231118**'s pharmacological profile, focusing on its agonist activity at the Y4 receptor. It includes a compilation of quantitative pharmacological data, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways and experimental workflows.

## Pharmacological Profile of GR231118

**GR231118** displays a complex pharmacological profile with high affinity for multiple NPY receptor subtypes. Its primary activities of interest are its potent agonism at the human Y4 receptor and its potent antagonism at human and rat Y1 receptors.<sup>[1][2]</sup> The compound also exhibits weaker agonist activity at Y2 and Y5 receptors and high affinity for the mouse Y6 receptor.<sup>[1]</sup>

## Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of **GR231118** at various NPY receptor subtypes.

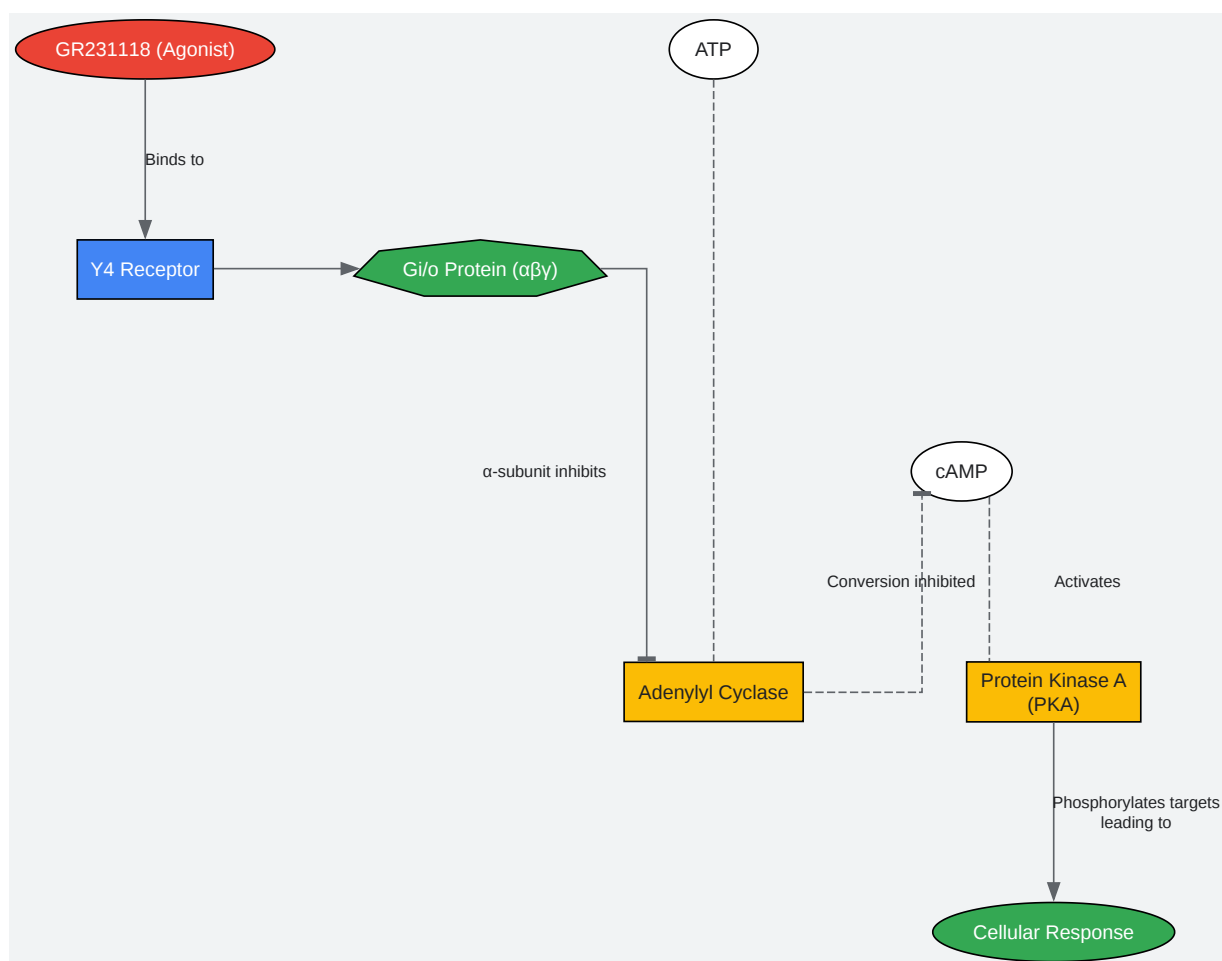
Receptor Subtype	Species	Assay Type	Pharmacological Parameter	Value	Reference
Y4	Human	Radioligand Binding	pKi	9.6	<a href="#">[1]</a>
Y4	Human	Functional (cAMP)	pEC50	8.6	<a href="#">[1]</a>
Y1	Human	Radioligand Binding	pKi	10.2	<a href="#">[1]</a>
Y1	Human	Functional (Antagonist)	pA2	10.5	<a href="#">[1]</a>
Y1	Rat	Radioligand Binding	pKi	10.4	<a href="#">[1]</a>
Y1	Rat	Functional (Antagonist)	pA2	10.0	<a href="#">[1]</a>
Y2	Human	Functional (cAMP)	Weak Agonist	-	<a href="#">[1]</a>
Y2	Rat	Functional (cAMP)	Weak Agonist	-	<a href="#">[1]</a>
Y5	Human	Functional (cAMP)	Weak Agonist	-	<a href="#">[1]</a>
Y5	Rat	Functional (cAMP)	Weak Agonist	-	<a href="#">[1]</a>
Y6	Mouse	Radioligand Binding	pKi	8.8	<a href="#">[1]</a>

Table 1: Pharmacological data for **GR231118** at NPY receptor subtypes.

# Signaling Pathway and Experimental Workflows

## Y4 Receptor Signaling Pathway

The neuropeptide Y Y4 receptor is a member of the G-protein coupled receptor (GPCR) superfamily.[3] It primarily couples to the Gi/o family of G-proteins.[4] Upon activation by an agonist such as **GR231118**, the Gi alpha subunit dissociates and inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[4] The reduction in cAMP levels modulates the activity of downstream effectors like Protein Kinase A (PKA), ultimately leading to various cellular responses.

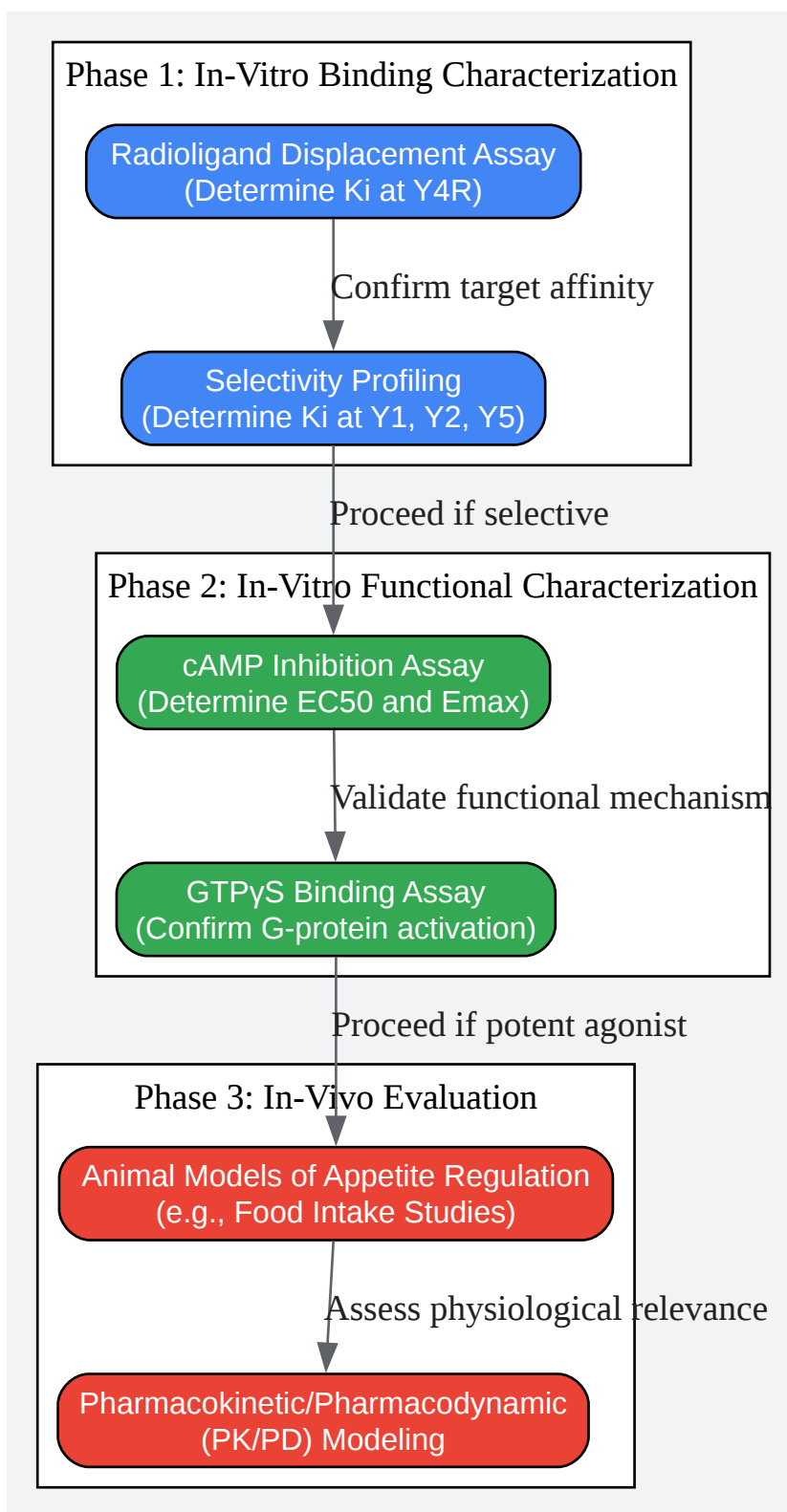


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Caption: Y4 Receptor Gi-coupled signaling pathway activated by **GR231118**.

## Experimental Workflow for Y4 Agonist Characterization

The characterization of a novel compound like **GR231118** as a Y4 receptor agonist typically follows a structured experimental workflow. This process begins with assessing the compound's binding affinity and selectivity, followed by functional assays to determine its efficacy and potency, and culminates in in-vivo studies to evaluate its physiological effects.



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Caption: Experimental workflow for characterizing a Y4 receptor agonist.

## Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize **GR231118**'s activity at the Y4 receptor. These protocols are synthesized from standard practices in the field and information inferred from published studies.

### Radioligand Displacement Binding Assay

This assay determines the binding affinity ( $K_i$ ) of a test compound (**GR231118**) by measuring its ability to displace a radiolabeled ligand from the Y4 receptor.

#### Materials:

- Cell Membranes: Membranes prepared from a cell line stably expressing the human Y4 receptor (e.g., HEK293 or CHO cells).
- Radioligand: [ $^{125}$ I]-Peptide YY (PYY) or another suitable Y4-selective radioligand.
- Test Compound: **GR231118**.
- Non-specific Binding Control: A high concentration of a non-radiolabeled Y4-selective ligand (e.g., human Pancreatic Polypeptide).
- Binding Buffer: e.g., 25 mM HEPES, 2.5 mM  $\text{CaCl}_2$ , 1 mM  $\text{MgCl}_2$ , 0.1% BSA, pH 7.4.
- Filtration Apparatus: Cell harvester with glass fiber filters.
- Scintillation Counter: For measuring radioactivity.

#### Procedure:

- Membrane Preparation: Homogenize cells expressing the Y4 receptor in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.
- Assay Setup: In a 96-well plate, add the following to each well:
  - 50  $\mu\text{L}$  of binding buffer.
  - 50  $\mu\text{L}$  of radioligand at a final concentration near its  $K_d$ .

- 50 µL of various concentrations of **GR231118** (for competition curve) or buffer (for total binding) or non-specific binding control (for non-specific binding).
- 50 µL of the cell membrane preparation.
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
- Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis:
  - Calculate specific binding by subtracting non-specific binding from total binding.
  - Plot the percentage of specific binding against the logarithm of the **GR231118** concentration.
  - Determine the IC<sub>50</sub> value from the resulting sigmoidal curve.
  - Calculate the K<sub>i</sub> value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where [L] is the concentration of the radioligand and K<sub>d</sub> is its dissociation constant.

## Functional Assay: Inhibition of Forskolin-Stimulated cAMP Formation

This assay measures the functional potency (EC<sub>50</sub>) of **GR231118** as a Y<sub>4</sub> receptor agonist by quantifying its ability to inhibit the production of cAMP.

### Materials:

- Cells: A cell line stably expressing the human Y<sub>4</sub> receptor (e.g., HEK293 or CHO cells).
- Forskolin: An adenylyl cyclase activator.



- IBMX: A phosphodiesterase inhibitor to prevent cAMP degradation.
- Test Compound: **GR231118**.
- cAMP Detection Kit: e.g., HTRF, AlphaScreen, or ELISA-based kit.
- Cell Culture Medium and Buffers.

#### Procedure:

- Cell Culture: Plate the Y4R-expressing cells in a 96-well plate and grow to a suitable confluency.
- Pre-incubation: Wash the cells with a serum-free medium and pre-incubate with IBMX for a short period (e.g., 15-30 minutes) at 37°C.
- Agonist Stimulation: Add various concentrations of **GR231118** to the wells and incubate for a specified time (e.g., 15 minutes) at 37°C.
- Adenylyl Cyclase Activation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production. Incubate for a further period (e.g., 30 minutes) at 37°C.
- Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.
- Data Analysis:
  - Generate a standard curve for cAMP concentration.
  - Plot the measured cAMP levels against the logarithm of the **GR231118** concentration.
  - Normalize the data with the response to forskolin alone representing 100% and the basal level as 0%.
  - Fit a sigmoidal dose-response curve to the data to determine the EC<sub>50</sub> (the concentration of **GR231118** that produces 50% of the maximal inhibition) and the E<sub>max</sub> (the maximum

inhibition achievable).

## Conclusion

**GR231118** is a valuable pharmacological agent for studying the neuropeptide Y system. Its potent agonist activity at the Y4 receptor, coupled with its antagonist action at the Y1 receptor, provides a unique tool for dissecting the physiological roles of these receptors. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and the NPY Y4 receptor.

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